2-(Hydroxymethyl)-3-methoxybenzonitrile
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Overview
Description
2-(Hydroxymethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. Another method involves the direct cyanation of 3-methoxybenzyl alcohol using reagents such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyanation reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: 2-(Carboxymethyl)-3-methoxybenzonitrile
Reduction: 2-(Hydroxymethyl)-3-methoxybenzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
2-(Hydroxymethyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-4-methoxybenzonitrile
- 2-(Hydroxymethyl)-3-ethoxybenzonitrile
- 2-(Hydroxymethyl)-3-methylbenzonitrile
Uniqueness
2-(Hydroxymethyl)-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both hydroxymethyl and methoxy groups provides a versatile platform for further chemical modifications, making it valuable in synthetic chemistry .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,11H,6H2,1H3 |
InChI Key |
ZNUSBSNYWROMLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CO)C#N |
Origin of Product |
United States |
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